molecular formula C6H12N2O B087704 1-Acetylpiperazine CAS No. 13889-98-0

1-Acetylpiperazine

Cat. No.: B087704
CAS No.: 13889-98-0
M. Wt: 128.17 g/mol
InChI Key: PKDPUENCROCRCH-UHFFFAOYSA-N
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Description

1-Acetylpiperazine (1-AP) is an organic compound belonging to the piperazine family. It is a cyclic amine composed of a piperazine ring with an acetyl group attached to the nitrogen atom at the 1-position. 1-AP is a versatile molecule that has a wide range of applications in the fields of organic synthesis, drug development, and medicinal chemistry. 1-AP is a relatively new compound, with research on its synthesis and applications only beginning in the early 2000s.

Scientific Research Applications

  • DNA Interaction and Anticancer Potential : 1-Acetylpiperazine substituted silicon (IV) phthalocyanines and naphthalocyanines have shown potential as anticancer drugs. They exhibit DNA binding modes and cleavage activities, inhibit topoisomerase enzymes, and display cytotoxic effects on carcinoma cell lines (Baş et al., 2019).

  • Conformational Stability and Spectroscopy : The conformational isomers, geometric parameters, and vibrational frequencies of this compound have been analyzed using density functional theory (DFT). These studies contribute to a better understanding of its molecular structure and properties (Emir et al., 2014).

  • Antithrombotic Agent Development : As a part of 2-oxopiperazine derivatives, this compound compounds have been evaluated for their abilities to inhibit platelet aggregation and for their effects on bleeding time, showing promise as antithrombotic agents (Kitamura et al., 2001).

  • Soluble Epoxide Hydrolase Inhibitors : Incorporating substituted piperazino groups, including this compound, into soluble epoxide hydrolase (sEH) inhibitors has been explored. These compounds have shown improvements in pharmacokinetic parameters and retained high potency (Huang et al., 2010).

  • HIV-1 Inhibition : Bisheteroarylpiperazine compounds, which include this compound derivatives, have been used as nonnucleoside reverse transcriptase inhibitors of HIV-1. They have been shown to synergistically inhibit HIV-1 replication in combination with other antiviral drugs (Chong et al., 1994).

  • Analgesic Agent Development : Investigations into acetylpiperazine derivatives have led to the discovery of compounds with analgesic activity without narcotic action, contributing to pain relief research (Irikura et al., 1970).

  • Antimicrobial and Enzyme Inhibitory Activities : Diketopiperazines, including those derived from this compound, have been isolated from various sources and evaluated for their antimicrobial activities and enzyme inhibitory properties (Song et al., 2020).

Safety and Hazards

1-Acetylpiperazine is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation and serious eye damage. It may cause respiratory irritation . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure .

Mechanism of Action

Target of Action

1-Acetylpiperazine is a chemical compound with the molecular formula C6H12N2O It has been used in the synthesis of various derivatives that have shown inhibitory effects on certain enzymes .

Mode of Action

It is known to be a building block in the synthesis of various compounds . The interaction of this compound with its targets and the resulting changes would depend on the specific derivative being synthesized and the target enzyme or receptor.

Biochemical Pathways

Its derivatives have been implicated in various biochemical reactions . The downstream effects would depend on the specific derivative and the biochemical pathway involved.

Pharmacokinetics

Its impact on bioavailability would depend on these properties, which are influenced by factors such as the compound’s solubility, stability, and molecular weight .

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific derivative and the target enzyme or receptor. For instance, one of its derivatives has shown strong inhibitory effects on the PARP-1 enzyme .

Biochemical Analysis

Biochemical Properties

It is known to be soluble in methanol

Cellular Effects

It has been used in the synthesis of certain derivatives, which may have potential cellular effects

Molecular Mechanism

It is known that it can be used in the synthesis of certain derivatives

Temporal Effects in Laboratory Settings

It is known that the compound is hygroscopic , indicating that it absorbs moisture from the air, which could potentially affect its stability over time.

Properties

IUPAC Name

1-piperazin-1-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O/c1-6(9)8-4-2-7-3-5-8/h7H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKDPUENCROCRCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80160833
Record name 1-Acetylpiperazine
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Molecular Weight

128.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13889-98-0
Record name 1-Acetylpiperazine
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Record name 1-Acetylpiperazine
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Record name 13889-98-0
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Record name 1-Acetylpiperazine
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Record name 1-acetylpiperazine
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Record name 1-Acetylpiperazine
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Synthesis routes and methods

Procedure details

1-Acetyl-4-tert-butoxycarbonylpiperazine was treated with 8 M HCl/EtOAc to afford the title compound in near quantitative yield.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the structural characterization of 1-acetylpiperazine?

A1: this compound (C6H12N2O) has a molecular weight of 128.17 g/mol. Spectroscopic data, including infrared and Raman spectra, have been studied to understand its conformational stability. []

Q2: How does this compound interact with fullerenes?

A2: Studies have investigated the interaction of this compound with undoped, silicon-doped, and boron-doped C20 fullerenes. The most stable complex observed was the silicon-doped fullerene interacting with the carbonyl edge of this compound. This interaction released energy of 64.13 kcal/mol in water, indicating a strong binding affinity. []

Q3: Can this compound be used in the synthesis of larger molecules?

A3: Yes, this compound serves as a key building block in various chemical syntheses. For instance, it plays a crucial role in synthesizing NK1 antagonist KRP-103 (2-(4-acetylpiperadin-1-yl)-6-[3,5-bis(trifluoromethyl)phenylmethyl]-4-(2-methylphenyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-b][1,5]oxazocin-5-one), a neurokinin (NK)(1) antagonist. [] It's also a key intermediate in synthesizing albonoursin, a cyclic dehydropeptide with promising biological and pharmacological properties. []

Q4: Are there efficient methods for selectively synthesizing this compound?

A4: Yes, researchers have developed simplified protocols for the chemoselective synthesis of piperazines substituted in the 1-position by electron-withdrawing groups, including this compound. This method utilizes piperazine-1-ium cation, generated in situ using acetic acid or by chemisorption on weakly acidic cation-exchanger resin, to react with various electrophilic reagents. This approach offers a high degree of chemoselectivity and eliminates the need for complex protection/deprotection strategies. []

Q5: What are some applications of this compound derivatives?

A5: this compound derivatives have shown potential in various applications. For example, water-soluble silicon (IV) phthalocyanine and naphthalocyanines bearing this compound units have been investigated for their DNA interaction, topoisomerase I and II inhibitory effects, and cytotoxic effects. [] Additionally, a series of 4-acyl-1-[2-aryl-1-diazenyl]piperazines, synthesized using this compound as a starting material, have been characterized for their potential biological activities. []

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